Cas no 76447-82-0 (Quinoxalino2,3-bphenazine-6,13-dione)

Quinoxalino2,3-bphenazine-6,13-dione Chemical and Physical Properties
Names and Identifiers
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- C1=CC=C2N=C3C(=O)C4=NC5=CC=CC=C5N=C4C(=O)C3=NC2=C1
- 5,7,12,14-Tetraazapentacene-6,13-dione
- Quinoxalino2,3-bphenazine-6,13-dione
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- Inchi: 1S/C18H8N4O2/c23-17-13-14(20-10-6-2-1-5-9(10)19-13)18(24)16-15(17)21-11-7-3-4-8-12(11)22-16/h1-8H
- InChI Key: BLHAFWKDSTYBLX-UHFFFAOYSA-N
- SMILES: O=C1C2C(C(C3C1=NC1C=CC=CC=1N=3)=O)=NC1C=CC=CC=1N=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 461
- XLogP3: 2.8
- Topological Polar Surface Area: 85.7
Quinoxalino2,3-bphenazine-6,13-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | Q210920-50mg |
Quinoxalino[2,3-b]phenazine-6,13-dione |
76447-82-0 | 50mg |
$253.00 | 2023-05-17 | ||
TRC | Q210920-250mg |
Quinoxalino[2,3-b]phenazine-6,13-dione |
76447-82-0 | 250mg |
$ 1200.00 | 2023-09-06 | ||
TRC | Q210920-500mg |
Quinoxalino[2,3-b]phenazine-6,13-dione |
76447-82-0 | 500mg |
$1918.00 | 2023-05-17 |
Quinoxalino2,3-bphenazine-6,13-dione Related Literature
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Yiyun Wang,Xinlei Wang,Jian Tang,Weihua Tang J. Mater. Chem. A 2022 10 13868
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Hui Jiang,Shengli Zhu,Zhenduo Cui,Zhaoyang Li,Yanqin Liang,Jiamin Zhu,Peng Hu,Hao-Li Zhang,Wenping Hu Chem. Soc. Rev. 2022 51 3071
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Yanjun Shi,Zhihui Xu,Pengcheng Wang,Haiguang Gao,Wanjiao He,Yanan Sun,Yucheng Huang,Juan Xu,Jianyu Cao Chem. Commun. 2024 60 420
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Puttavva Meti,Hyung-Ha Park,Young-Dae Gong J. Mater. Chem. C 2020 8 352
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Mohd. Asif Ansari,Abhishek Mandal,Katharina Beyer,Alexa Paretzki,Brigitte Schwederski,Wolfgang Kaim,Goutam Kumar Lahiri Dalton Trans. 2017 46 15589
Additional information on Quinoxalino2,3-bphenazine-6,13-dione
Recent Advances in Quinoxalino2,3-bphenazine-6,13-dione (76447-82-0) Research: A Comprehensive Review
Quinoxalino2,3-bphenazine-6,13-dione (CAS: 76447-82-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its fused quinoxaline and phenazine rings, has recently been the subject of multiple investigations exploring its biological activities, synthetic pathways, and pharmacological potential. The current research landscape reveals promising developments in understanding this molecule's mechanism of action and its applications in various disease models.
Recent studies published in 2023-2024 have demonstrated that 76447-82-0 exhibits remarkable DNA intercalation properties, making it particularly interesting for anticancer drug development. Structural analysis shows that the planar aromatic system of Quinoxalino2,3-bphenazine-6,13-dione enables strong interactions with DNA base pairs, while the quinoxaline moiety contributes to specific binding preferences. Advanced molecular modeling techniques have revealed that this compound preferentially binds to GC-rich regions of DNA, suggesting potential applications in targeting specific genetic sequences or oncogenes.
In the field of antimicrobial research, novel derivatives of 76447-82-0 have shown potent activity against drug-resistant bacterial strains. A 2024 study published in the Journal of Medicinal Chemistry reported that structural modifications at the 6 and 13 positions of the dione moiety significantly enhanced the compound's antibacterial efficacy while maintaining low cytotoxicity against mammalian cells. These findings open new avenues for developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.
The synthetic chemistry of Quinoxalino2,3-bphenazine-6,13-dione has also seen significant advancements. Recent publications describe more efficient synthetic routes with improved yields and reduced environmental impact. Green chemistry approaches utilizing catalytic systems and solvent-free conditions have been successfully applied to the synthesis of 76447-82-0 and its analogs, addressing previous challenges in large-scale production. These methodological improvements are crucial for facilitating further pharmacological evaluation and potential clinical translation.
Pharmacokinetic studies of 76447-82-0 derivatives have provided valuable insights into their absorption, distribution, metabolism, and excretion profiles. While the parent compound shows limited bioavailability, structural optimization has led to derivatives with improved pharmacokinetic properties. Notably, several research groups have reported prodrug strategies that enhance the water solubility and tissue penetration of Quinoxalino2,3-bphenazine-6,13-dione-based compounds without compromising their biological activity.
Looking forward, the research community anticipates that Quinoxalino2,3-bphenazine-6,13-dione and its derivatives will continue to attract significant attention across multiple therapeutic areas. Ongoing clinical trials with related compounds suggest potential applications in oncology, infectious diseases, and possibly neurodegenerative disorders. However, challenges remain in optimizing the selectivity and safety profiles of these compounds, which will be the focus of future structure-activity relationship studies and medicinal chemistry optimization efforts.
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